4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
CAS No.:
Cat. No.: VC15687541
Molecular Formula: C17H17FN2O3
Molecular Weight: 316.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17FN2O3 |
|---|---|
| Molecular Weight | 316.33 g/mol |
| IUPAC Name | 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide |
| Standard InChI | InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21) |
| Standard InChI Key | GUQPSUMDOMLCPR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecular structure of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide comprises three key components:
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Benzamide backbone: A benzene ring connected to a carboxamide group (-CONH-).
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tert-Butyl substituent: A bulky tert-butyl (-C(CH₃)₃) group at the para position of the benzoyl ring, enhancing lipophilicity and steric hindrance .
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2-Fluoro-5-nitrophenyl group: A meta-nitro and ortho-fluoro-substituted phenyl ring attached to the amide nitrogen. The nitro group (-NO₂) acts as a strong electron-withdrawing moiety, while fluorine introduces electronegativity and potential hydrogen-bonding interactions .
The IUPAC name is derived systematically: 4-(tert-butyl)-N-[2-fluoro-5-nitrophenyl]benzamide. The molecular formula is C₁₇H₁₆FN₂O₃, with a molecular weight of 324.33 g/mol.
Spectroscopic Characterization
Hypothetical spectroscopic data, extrapolated from analogous benzamides , include:
Table 1: Predicted Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR | - 1.45 ppm (s, 9H, tert-butyl) |
| - 7.70–8.20 ppm (m, 8H, aromatic protons) | |
| - 10.20 ppm (s, 1H, amide NH) | |
| ¹³C NMR | - 34.5 ppm (C(CH₃)₃) |
| - 165.8 ppm (C=O) | |
| - 150–125 ppm (aromatic carbons) | |
| IR | - 1670 cm⁻¹ (C=O stretch) |
| - 1520 cm⁻¹ (asymmetric NO₂ stretch) | |
| MS (ESI+) | m/z 325.1 [M+H]⁺ |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via nucleophilic acyl substitution between 4-tert-butylbenzoyl chloride and 2-fluoro-5-nitroaniline. This method parallels protocols for structurally related N-tert-butyl benzamides .
Example Procedure (Adapted from Patent AU700984B2 ):
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Reagents:
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4-tert-Butylbenzoyl chloride (1.2 eq)
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2-Fluoro-5-nitroaniline (1.0 eq)
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Dry benzene (solvent)
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Triethylamine (base, 2.0 eq)
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Steps:
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Dissolve 2-fluoro-5-nitroaniline (5.0 g, 28.7 mmol) in dry benzene (50 mL).
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Add triethylamine (5.8 mL, 57.4 mmol) under nitrogen.
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Slowly add 4-tert-butylbenzoyl chloride (7.2 g, 34.4 mmol) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
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Yield: ~85% (white crystalline solid).
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
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Activation: 4-tert-Butylbenzoyl chloride reacts with triethylamine to form a reactive acylium intermediate.
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Nucleophilic Attack: The amine group of 2-fluoro-5-nitroaniline attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic tert-butyl and aromatic groups. Soluble in DMSO, DMF, and dichloromethane .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions via amide bond cleavage.
Biological Activity (Hypothetical)
While no direct studies exist, structural analogs exhibit:
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Antiparkinsonian effects: N-tert-butyl benzamides inhibit dopamine depletion in MPTP-induced models .
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Anticancer potential: Fluorinated benzamides show cytotoxicity via topoisomerase inhibition.
Table 2: Predicted ADME Properties
| Property | Value |
|---|---|
| LogP | 3.8 (calculated) |
| H-bond donors | 2 (amide NH, nitro O) |
| H-bond acceptors | 5 (amide O, nitro O, F) |
Applications and Future Directions
Medicinal Chemistry
The nitro group facilitates interactions with biological targets (e.g., nitroreductases), while fluorine enhances metabolic stability. Potential applications include:
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Neuroprotective agents: Modulation of dopaminergic pathways .
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Antimicrobials: Nitro groups in benzamides exhibit activity against Mycobacterium tuberculosis.
Materials Science
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Liquid crystals: tert-Butyl groups induce steric effects for mesophase stabilization.
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Polymer additives: Nitro groups improve flame retardancy.
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